2,3,6-Trimethylnaphthalene
Overview
Description
2,3,6-Trimethylnaphthalene is a compound that has been the subject of various studies and synthesis methods. It is a derivative of naphthalene with three methyl groups located at specific positions on the naphthalene ring. The compound has been synthesized through different reactions and its molecular structure has been characterized using various spectroscopic techniques .
Synthesis Analysis
The synthesis of 2,3,6-Trimethylnaphthalene has been achieved through different methods, including reactions involving succinic anhydride and o-xylene, as well as aromatic nucleophilic substitution reactions. These methods have allowed for the preparation and characterization of the compound, providing insights into its reactivity and stability .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trimethylnaphthalene has been investigated using various computational and experimental techniques. Density Functional Theory (DFT) calculations and X-ray single crystal diffraction methods have been employed to determine the geometric parameters, bond lengths, angles, and vibrational frequencies of the compound. These studies have provided valuable insights into the structural properties of 2,3,6-Trimethylnaphthalene .
Chemical Reactions Analysis
The compound has been subjected to various chemical reactions, including sulphonation and photovalence isomerization. These reactions have led to the formation of different derivatives and isomers, providing important information about the reactivity and behavior of 2,3,6-Trimethylnaphthalene under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,6-Trimethylnaphthalene, such as its melting points, solubility, and spectral characteristics, have been investigated in the context of its synthesis and reactivity. These properties are crucial for understanding the compound's behavior and potential applications in various fields .
Overall, the comprehensive analysis of 2,3,6-Trimethylnaphthalene presented in the literature provides valuable insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties, contributing to a deeper understanding of this important compound.
Synthesis of 2,3,6,7-Tetramethylnaphthalene from 2,3-Dimethylsuccinic Anhydride and o-Xylene Aromatic sulphonation–80: Sulphur trioxide sulphonation of some tri- and tetra-methylnaphthalenes Synthesis, characterization and investigation of the spectroscopic properties of novel peripherally 2,3,5-trimethylphenoxy substituted Cu and Co phthalocyanines, the computational and experimental studies of the 4-(2,3,5-trimethylphenoxy)phthalonitrile Synthesis and Photoreaction of 1,2,3,4-Tetra-t-butylnaphthalene: A Highly Crowded Naphthalene Derivative and Its Valenceisomers
Scientific Research Applications
1. Geochemical Analysis and Oil Classification
Trimethylnaphthalenes (TMNs), including 2,3,6-Trimethylnaphthalene, have significant applications in geochemical analysis. Strachan et al. (1988) examined trimethylnaphthalenes in various crude oils and sediments, revealing their utility in classifying crude oils according to their trimethylnaphthalene compositions. This classification can identify crudes of higher plant origin and further categorize them based on the age of organic matter (Strachan, Alexander, & Kagi, 1988).
2. Thermal Maturity Indicators
TMNs are also useful in indicating the thermal maturity of sedimentary organic matter. Alexander et al. (1985) found that the distributions of di- and trimethylnaphthalenes in sedimentary sequences and crude oils can be indicators of thermal maturity. Changes in the relative abundances of certain methyl substituted naphthalenes, including TMNs, provide insights into the thermal history of the sediments and oils (Alexander, Kagi, Rowland, Sheppard, & Chirila, 1985).
Safety And Hazards
When handling 2,3,6-Trimethylnaphthalene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2,3,6-trimethylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-4-5-12-7-10(2)11(3)8-13(12)6-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBZRJCHIWTUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061189 | |
Record name | 2,3,6-Trimethylnaphthalene | |
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Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00252 [mmHg] | |
Record name | 2,3,6-Trimethylnaphthalene | |
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Product Name |
2,3,6-Trimethylnaphthalene | |
CAS RN |
829-26-5 | |
Record name | 2,3,6-Trimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-26-5 | |
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Record name | 2,3,6-Trimethylnaphthalene | |
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Record name | 2,6-Trimethylnaphthalene | |
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Record name | 2,3,6-Trimethylnaphthalene | |
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Record name | 2,3,6-trimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,3,6-TRIMETHYLNAPHTHALENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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